4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide
Description
4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide is a benzamide derivative featuring a central benzamide core substituted with a phenoxyacetyl group containing formyl and methoxy moieties. Its molecular formula is C₂₃H₂₀N₂O₅ (molecular weight: 404.42 g/mol).
Properties
IUPAC Name |
4-[[2-(4-formyl-2-methoxyphenoxy)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-15-8-11(9-20)2-7-14(15)24-10-16(21)19-13-5-3-12(4-6-13)17(18)22/h2-9H,10H2,1H3,(H2,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXHVGXXLLJUGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(4-formyl-2-methoxyphenoxy)acetyl]amino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-formyl-2-methoxyphenol with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-[[2-(4-Carboxy-2-methoxyphenoxy)acetyl]amino]benzamide.
Reduction: 4-[[2-(4-Hydroxy-2-methoxyphenoxy)acetyl]amino]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxyphenoxy group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Key Observations:
- Formyl vs. Amino/Cyano Groups: The target compound’s formyl group distinguishes it from amino-substituted analogues (e.g., ) or cyano-containing derivatives (e.g., ’s "4-[[2-[(4-cyanophenyl)amino]acetyl]amino]benzamide"). Formyl groups may act as electrophilic sites for metabolic conjugation or degradation, whereas amino/cyano groups enhance hydrogen bonding or electronic interactions .
- Methoxy Positioning : The 2-methoxy group in the target compound contrasts with 4-methoxy substituents in compounds like ’s 2-chloro-N-(4-methoxyphenyl)benzamide. This positioning likely alters molecular conformation and solubility .
Anticonvulsant Potential:
- DEGA (): As a prodrug, DEGA undergoes N-deethylation to form active metabolites (MEGA, GA, LY201116), with LY201116 showing the highest potency (ED₅₀ = 0.5 mg/kg iv). The diethylamino group in DEGA delays metabolic activation, whereas the target compound’s formyl group could enable faster conversion or direct activity .
- Mutagenicity in Benzamide Derivatives (): Compounds like "N-(2-aminophenyl)-4-([2-(pyridin-3-yloxy)propanoyl]amino)benzamide" exhibit mutagenic activity (Ames +), suggesting that electron-deficient substituents (e.g., pyridinyl) may influence toxicity profiles. The target compound’s methoxy and formyl groups are less likely to confer mutagenicity .
Metabolic Stability:
- The target compound’s formyl group may undergo oxidation or Schiff base formation, similar to how DEGA’s diethylamino group is metabolized.
Physicochemical Properties
- Lipophilicity: The methoxy group in the target compound increases lipophilicity compared to hydroxylated analogues (e.g., ’s "4-([(pyridin-2-ylmethoxy)acetyl]amino)benzamide"). This property may enhance blood-brain barrier penetration, relevant for anticonvulsant activity .
- Solubility: Polar substituents like amino groups () improve aqueous solubility, whereas bulky groups (e.g., 2-sec-butylphenoxy in ) reduce it. The target compound’s balance of formyl (polar) and methoxy (moderately lipophilic) groups suggests intermediate solubility .
Biological Activity
4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide, a compound with the CAS number 1090942-37-2, has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme interaction studies. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies.
The synthesis of this compound typically involves several steps:
- Preparation of Intermediate Compounds : The reaction of 4-formyl-2-methoxyphenol with acetic anhydride forms an acetylated intermediate.
- Final Product Formation : This intermediate is then reacted with 4-aminobenzamide under controlled conditions, often utilizing solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Anticancer Potential
Recent studies have indicated that derivatives of benzamide compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their effects on breast cancer cell lines such as MDA-MB-231 and HT-29. These studies demonstrated that certain derivatives induce apoptosis effectively, suggesting a promising avenue for further research in cancer therapeutics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the methoxyphenoxy group enhances the binding affinity to certain enzymes or receptors, modulating their activity. Ongoing research aims to elucidate the exact pathways and targets involved.
Case Studies and Research Findings
- Cytotoxicity Studies : A comparative study involving various benzamide derivatives revealed that certain compounds exhibited IC50 values significantly lower than that of standard drugs like cisplatin against specific cancer cell lines. For example, one derivative was found to be over 78 times more potent than cisplatin against MDA-MB-231 cells .
- Apoptosis Induction : Flow cytometric analyses confirmed that several synthesized compounds induced apoptosis in cancer cells, which is a critical mechanism for anticancer drugs .
- Enzyme Interaction Studies : The compound has been investigated as a biochemical probe to study enzyme interactions, revealing its potential role in modulating enzyme activity relevant to various biological processes.
Comparative Analysis with Similar Compounds
The following table summarizes the properties and activities of this compound compared to structurally similar compounds.
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer (apoptosis induction) | TBD |
| Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate | Structure | Moderate cytotoxicity | TBD |
| Methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate | Structure | Low cytotoxicity | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
